molecular formula C21H17FN2O4S B2412915 4-fluoro-3-methyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide CAS No. 922088-98-0

4-fluoro-3-methyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide

Cat. No. B2412915
M. Wt: 412.44
InChI Key: SRXVUZJTNITVRK-UHFFFAOYSA-N
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Description

4-fluoro-3-methyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C21H17FN2O4S and its molecular weight is 412.44. The purity is usually 95%.
BenchChem offers high-quality 4-fluoro-3-methyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-fluoro-3-methyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Stereochemical Studies

The stereochemical aspects of related compounds have been a point of interest. For instance, the study of the neuroleptic activity and chirality of similar compounds reveals the importance of stereochemistry in pharmacological properties (Aschwanden, Kyburz, & Schönholzer, 1976).

Photodynamic Therapy Applications

Research into the photophysical and photochemical properties of related benzenesulfonamide derivatives indicates their potential in photodynamic therapy, particularly for cancer treatment. Their high singlet oxygen quantum yield and good fluorescence properties make them suitable as Type II photosensitizers (Pişkin, Canpolat, & Öztürk, 2020).

Organocatalysis in Medicinal Chemistry

In the field of medicinal chemistry, organocatalytic reactions involving similar compounds have been developed. This includes the asymmetric Mannich reaction of fluorooxindoles with dibenzo[b,f][1,4]oxazepines, which is crucial for producing chiral compounds with potential pharmacological applications (Li, Lin, & Du, 2019).

Synthesis of Bioactive Compounds

Research into the synthesis of bioactive compounds involving dibenzo[b,f]oxazepines and related structures has been extensive. These compounds form the core of various bioactive molecules, highlighting their significance in the development of new drugs (Quintero et al., 2019).

Development of Cyclooxygenase Inhibitors

Studies have shown the synthesis of benzenesulfonamide derivatives and their evaluation as cyclooxygenase inhibitors, which is crucial in the development of anti-inflammatory drugs. The introduction of a fluorine atom in such compounds has been noted to increase their selectivity and potency (Hashimoto et al., 2002).

properties

IUPAC Name

4-fluoro-3-methyl-N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN2O4S/c1-12-3-7-20-18(9-12)23-21(25)16-11-14(4-8-19(16)28-20)24-29(26,27)15-5-6-17(22)13(2)10-15/h3-11,24H,1-2H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRXVUZJTNITVRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NS(=O)(=O)C4=CC(=C(C=C4)F)C)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-3-methyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide

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